Cas no 75677-02-0 (3-(4-Chlorophenyl)propanal)
3-(4-Chlorophenyl)propanal Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Chlorophenyl)propanal
- 3-(4-Chlorophenyl)propionaldehyde
- Benzenepropanal,4-chloro-
- 3-(4-chloro)phenylpropanal
- 3(4-chlorophenyl)propionyl acid
- 3-(4-Cl-phenyl)propanal
- 3-(p-chlorophenyl)-1-propanal
- 4-CHLORO-BENZENEPROPANAL
- Benzenepropanal,4-chloro
- UXIFTAZOVKVCBX-UHFFFAOYSA-N
- BENZENEPROPANAL, 4-CHLORO-
- 3-(4-chlorophenyl)-propionaldehyde
- MFCD07772912
- AB42276
- Z993017742
- AS-44806
- AB6893
- p-chlorodihydrocinnamaldehyde
- SCHEMBL896217
- DTXSID20468163
- EN300-372944
- 75677-02-0
- 3-(4-CHLORO-PHENYL)-PROPIONALDEHYDE
- AKOS011896098
-
- MDL: MFCD07772912
- Inchi: 1S/C9H9ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
- InChI Key: UXIFTAZOVKVCBX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCC=O
Computed Properties
- Exact Mass: 168.03400
- Monoisotopic Mass: 168.0341926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.139
- Boiling Point: 238.573°C at 760 mmHg
- Flash Point: 117.087°C
- Refractive Index: 1.527
- PSA: 17.07000
- LogP: 2.47150
3-(4-Chlorophenyl)propanal Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-(4-Chlorophenyl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208268-250mg |
3-(4-Chlorophenyl)propionaldehyde |
75677-02-0 | 95% | 250mg |
£163.00 | 2022-03-01 | |
| Fluorochem | 208268-1g |
3-(4-Chlorophenyl)propionaldehyde |
75677-02-0 | 95% | 1g |
£374.00 | 2022-03-01 | |
| Fluorochem | 208268-2g |
3-(4-Chlorophenyl)propionaldehyde |
75677-02-0 | 95% | 2g |
£606.00 | 2022-03-01 | |
| Fluorochem | 208268-5g |
3-(4-Chlorophenyl)propionaldehyde |
75677-02-0 | 95% | 5g |
£995.00 | 2022-03-01 | |
| Alichem | A013027587-250mg |
3-(4'-Chlorophenyl)propionaldehyde |
75677-02-0 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A013027587-500mg |
3-(4'-Chlorophenyl)propionaldehyde |
75677-02-0 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A013027587-1g |
3-(4'-Chlorophenyl)propionaldehyde |
75677-02-0 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| abcr | AB368255-1 g |
3-(4-Chlorophenyl)propionaldehyde; 97% |
75677-02-0 | 1g |
€543.00 | 2022-03-25 | ||
| abcr | AB368255-2 g |
3-(4-Chlorophenyl)propionaldehyde; 97% |
75677-02-0 | 2g |
€860.80 | 2022-03-25 | ||
| eNovation Chemicals LLC | D635102-1g |
3-(4-Chlorophenyl)propanal |
75677-02-0 | 95% | 1g |
$395 | 2025-02-19 |
3-(4-Chlorophenyl)propanal Suppliers
3-(4-Chlorophenyl)propanal Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 3-(4-Chlorophenyl)propanal
3-(4-Chlorophenyl)Propanal: A Comprehensive Overview
3-(4-Chlorophenyl)Propanal, also known by its CAS number 75677-02-0, is a chemical compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C9H9ClO, belongs to the class of aldehydes and is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic methodologies and its utilization in various fields have further solidified its importance in the chemical industry.
The structure of 3-(4-Chlorophenyl)Propanal consists of a propanal group (CH₂CH₂CHO) attached to a 4-chlorophenyl ring. This arrangement imparts the compound with distinct chemical properties, including moderate solubility in water and high reactivity towards nucleophilic addition reactions. The presence of the chlorine atom on the aromatic ring introduces electronic effects that influence the compound's reactivity and stability. Recent studies have explored the role of this chlorine substituent in modulating the compound's interaction with biological systems, opening new avenues for its application in pharmacology.
One of the most notable applications of 3-(4-Chlorophenyl)Propanal is in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to undergo various condensation reactions, such as the aldol reaction, makes it a valuable precursor for constructing complex molecular frameworks. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-inflammatory and anticancer properties. These findings highlight its significance in drug discovery and development processes.
In addition to its role in organic synthesis, 3-(4-Chlorophenyl)Propanal has found applications in material science. Recent advancements have demonstrated its utility as a building block for constructing advanced materials, such as polymers and nanoparticles. The compound's reactivity allows for precise control over the structure and properties of these materials, making it a promising candidate for next-generation technologies.
The synthesis of 3-(4-Chlorophenyl)Propanal has been extensively studied, with researchers developing efficient and scalable methods to produce this compound on an industrial scale. Traditional approaches involve the oxidation of 3-(4-chlorophenyl)propanol using oxidizing agents like potassium permanganate or chromium trioxide. However, recent innovations have focused on environmentally friendly alternatives, such as catalytic hydrogenation or enzymatic oxidation, which minimize waste generation and improve sustainability.
From an environmental perspective, understanding the fate and transport of 3-(4-Chlorophenyl)Propanal in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. However, further research is needed to evaluate its long-term effects on aquatic life and soil health.
In conclusion, 3-(4-Chlorophenyl)Propanal (CAS No: 75677-02-0) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is expected to grow significantly.
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